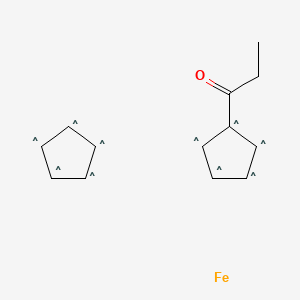

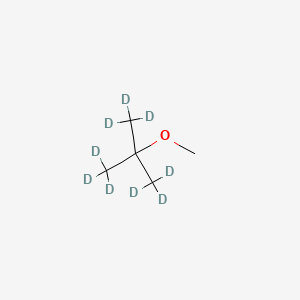

Tert-butyl-d9 methyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl-d9 methyl ether: is a deuterated version of tert-butyl methyl ether, where the hydrogen atoms are replaced with deuterium. This compound is a colorless, volatile liquid with a characteristic ether-like odor. It is used primarily in scientific research due to its unique isotopic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tert-butyl-d9 methyl ether can be synthesized through the Williamson ether synthesis. This involves the reaction of tert-butoxide ion with deuterated iodomethane (CD3I) under basic conditions. The reaction proceeds as follows:

(CD3)3CO-+CD3I→(CD3)3COCD3

Industrial Production Methods: Industrial production of this compound is similar to that of its non-deuterated counterpart. It involves the acid-catalyzed reaction of deuterated methanol (CD3OH) with isobutene. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or a solid acid catalyst.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Tert-butyl-d9 methyl ether can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Substitution: It can participate in nucleophilic substitution reactions, where the ether bond is cleaved by nucleophiles such as hydrogen iodide (HI) or hydrogen bromide (HBr).

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Hydrogen halides (HI, HBr) under acidic conditions.

Major Products:

Oxidation: The major products are typically carbonyl compounds such as aldehydes or ketones.

Substitution: The major products are alcohols and alkyl halides.

Applications De Recherche Scientifique

Chemistry: Tert-butyl-d9 methyl ether is used as a solvent in various chemical reactions due to its inert nature and ability to dissolve a wide range of compounds. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy as it provides a clear background signal.

Biology and Medicine: In biological research, this compound is used as a solvent for the extraction and purification of lipids and other biomolecules. Its deuterated form is also used in metabolic studies to trace the pathways of deuterium-labeled compounds.

Industry: In the industrial sector, this compound is used as a fuel additive to increase the octane rating of gasoline. It is also employed in the production of other chemicals and as a solvent in various manufacturing processes.

Mécanisme D'action

Tert-butyl-d9 methyl ether exerts its effects primarily through its role as a solvent. It interacts with various molecular targets by dissolving them and facilitating their reactions. In metabolic studies, the deuterium atoms in this compound can be traced to understand the metabolic pathways and interactions of deuterium-labeled compounds.

Comparaison Avec Des Composés Similaires

Tert-butyl methyl ether: The non-deuterated form of tert-butyl-d9 methyl ether.

Diethyl ether: Another common ether used as a solvent.

Methyl tert-butyl ether: A similar compound used as a fuel additive.

Uniqueness: this compound is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and metabolic studies. Its isotopic properties allow for precise tracing and analysis in scientific research, setting it apart from its non-deuterated counterparts.

Propriétés

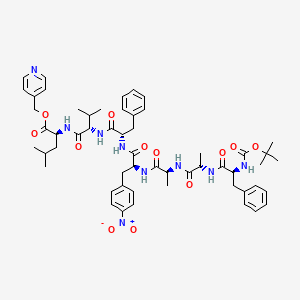

Formule moléculaire |

C5H12O |

|---|---|

Poids moléculaire |

97.20 g/mol |

Nom IUPAC |

1,1,1,3,3,3-hexadeuterio-2-methoxy-2-(trideuteriomethyl)propane |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3 |

Clé InChI |

BZLVMXJERCGZMT-GQALSZNTSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC |

SMILES canonique |

CC(C)(C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)

![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)